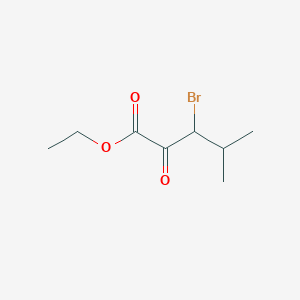

Ethyl 3-bromo-4-methyl-2-oxopentanoate

Description

Ethyl 3-bromo-4-methyl-2-oxopentanoate is a brominated α-keto ester featuring a β-bromo substituent and a methyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in dynamic kinetic asymmetric transformations and cross-coupling reactions. Its structure combines a reactive bromine atom with a ketone and ester moiety, enabling diverse reactivity profiles. Synthetically, it is prepared via methods such as halogenation of α-keto esters or nucleophilic substitution, as exemplified by its methyl analog (mthis compound), which is synthesized in 27% yield using isobutyraldehyde under optimized conditions .

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

ethyl 3-bromo-4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C8H13BrO3/c1-4-12-8(11)7(10)6(9)5(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

UPTMBJHDGLKBOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(C(C)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-Bromo-4-Methyl-2-Oxopentanoate (1h)

- Structural Differences : The methyl ester analog replaces the ethyl group with a methyl ester, reducing molecular weight and altering solubility.

- Reactivity : Both compounds exhibit similar reactivity in nucleophilic substitutions due to the β-bromo group. However, the ethyl ester’s higher steric bulk may slightly hinder reaction kinetics compared to the methyl analog.

- Synthesis : The methyl derivative is synthesized via a method yielding 27%, suggesting moderate efficiency, likely due to steric and electronic challenges during bromination or substitution .

Ethyl 3-Bromo-4-Oxopentanoate

- Structural Differences : Lacks the 4-methyl group, making the ketone more electrophilic and prone to decomposition under heat.

- Reactivity: The absence of the methyl group destabilizes the compound, leading to decomposition (e.g., formation of ethyl 3-amino-4-oxo-2-pentanoate upon prolonged heating with azide). This contrasts with the methyl-substituted analog, where the methyl group stabilizes the structure .

Ethyl 2-(3-Bromo-4-Chlorobenzyl)-4-Methyl-3-Oxopentanoate (4ev)

- Structural Differences : Features a bromo-chlorobenzyl substituent instead of an aliphatic bromine.

- Reactivity : The aromatic bromine and chlorine substituents reduce electrophilicity at the β-carbon, directing reactivity toward aromatic cross-coupling rather than aliphatic nucleophilic substitution. This makes 4ev more suited for pharmacological applications than the aliphatic bromine-containing compound .

Ethyl Bromoacetate

- Structural Differences : A simpler α-bromo ester without a ketone or methyl group.

- Reactivity: The α-bromo position renders it highly reactive in SN2 reactions, unlike the β-bromo group in this compound, which requires stronger nucleophiles or catalysts for substitution .

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Steric and Electronic Effects: The 4-methyl group in this compound enhances stability by reducing ketone electrophilicity and sterically shielding the β-carbon, thereby moderating reactivity compared to non-methylated analogs .

- Ester Group Influence : Ethyl esters generally offer better solubility in organic solvents than methyl esters, favoring their use in heterogeneous catalytic systems .

- Substituent-Directed Applications : Aliphatic bromine (as in the main compound) favors nucleophilic substitutions for chiral synthons, while aromatic bromine (as in 4ev) aligns with pharmacophore development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.